(S)-4-(Amino(cyclopropyl)methyl)-2-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(Amino(cyclopropyl)methyl)-2-chloroaniline is a chiral compound featuring a cyclopropyl group attached to an aniline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Amino(cyclopropyl)methyl)-2-chloroaniline typically involves the formation of the cyclopropyl group followed by its attachment to the aniline derivative. One common method includes the use of cyclopropanation reactions, which can be catalyzed by transition metals or other catalysts to achieve high regio- and stereoselectivity . The reaction conditions often involve the use of diazo compounds and alkenes under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimization of reaction parameters are crucial for efficient industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(Amino(cyclopropyl)methyl)-2-chloroaniline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols; reactions are carried out in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
(S)-4-(Amino(cyclopropyl)methyl)-2-chloroaniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-4-(Amino(cyclopropyl)methyl)-2-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and selectivity, leading to potent biological effects . The compound may modulate various signaling pathways, contributing to its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-4-(Amino(cyclopropyl)methyl)-2-chloroaniline: The enantiomer of the compound, which may exhibit different biological activities and properties.
4-(Amino(cyclopropyl)methyl)aniline: Lacks the chloro group, leading to different reactivity and applications.
2-Chloroaniline: A simpler analogue without the cyclopropyl group, used in various industrial applications.
Uniqueness
(S)-4-(Amino(cyclopropyl)methyl)-2-chloroaniline is unique due to its chiral nature and the presence of both cyclopropyl and chloro groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for research and development in multiple fields .
Eigenschaften
Molekularformel |
C10H13ClN2 |
---|---|
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
4-[(S)-amino(cyclopropyl)methyl]-2-chloroaniline |
InChI |
InChI=1S/C10H13ClN2/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6,10H,1-2,12-13H2/t10-/m0/s1 |
InChI-Schlüssel |
ZLDCMXYYRDTCHG-JTQLQIEISA-N |
Isomerische SMILES |
C1CC1[C@@H](C2=CC(=C(C=C2)N)Cl)N |
Kanonische SMILES |
C1CC1C(C2=CC(=C(C=C2)N)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.